molecular formula C20H20N2O2 B7435593 N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide

N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide

Katalognummer B7435593
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: GLMZVESZDVBNAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, also known as DIQC, is a chemical compound that has shown promising results in scientific research. DIQC is a quinoline-based inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been extensively studied for its potential in cancer treatment. PARP inhibitors, including N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In addition, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Wirkmechanismus

N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide inhibits PARP, which is involved in DNA repair mechanisms. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells, PARP is overactivated, which leads to the survival of the cancer cells. By inhibiting PARP, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide prevents the repair of damaged DNA, leading to the death of cancer cells. In addition, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been found to induce DNA damage and inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its specificity for PARP inhibition. N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of PARP in DNA repair mechanisms. However, one limitation of using N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Zukünftige Richtungen

There are several future directions for N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide research. One area of interest is the development of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide analogs with improved solubility and potency. Another area of interest is the combination of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide with other cancer treatments to enhance efficacy. In addition, further research is needed to understand the potential of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in treating neurodegenerative diseases. Overall, N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in scientific research and has the potential to be a valuable tool in cancer treatment and other areas of research.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide involves the reaction of 2-bromo-3-indenylmethanol with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a base. The resulting compound is then treated with acetic anhydride to form N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide. The synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19-7-3-6-18-17(19)10-15(12-21-18)20(24)22-11-14-9-8-13-4-1-2-5-16(13)14/h1-2,4-5,10,12,14H,3,6-9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMZVESZDVBNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)C(=O)NCC3CCC4=CC=CC=C34)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.